Cas no 861533-46-2 (BPDC-(OH)2)

BPDC-(OH)₂, or 2,2'-bipyridine-5,5'-dicarboxylic acid dihydroxide, is a functionalized bipyridine derivative widely used as a ligand in coordination chemistry and metal-organic frameworks (MOFs). Its key advantages include its rigid bipyridine core, which enhances structural stability, and the presence of hydroxyl and carboxyl groups, enabling versatile coordination modes with metal ions. This bifunctional ligand facilitates the synthesis of highly porous and crystalline MOFs with tunable properties for applications in gas storage, catalysis, and sensing. Its solubility in polar solvents further simplifies processing. BPDC-(OH)₂ is valued for its ability to impart both robustness and functionality to advanced materials.
BPDC-(OH)2 structure
BPDC-(OH)2 structure
Product Name:BPDC-(OH)2
CAS No:861533-46-2
MF:C14H10O6
MW:274.225604534149
CID:2102309
PubChem ID:18435258
Update Time:2025-06-29

BPDC-(OH)2 Chemical and Physical Properties

Names and Identifiers

    • 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
    • BPDC-(OH)2
    • 3,3′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid (ACI)
    • 4,4′-Bisalicylic acid (1CI)
    • 3,3′-Dihydroxy-4,4′-biphenyldicarboxylic acid
    • 861533-46-2
    • 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid)
    • CS-0111412
    • 3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
    • D80277
    • MFCD24387008
    • YSZC107
    • 4-(4-carboxy-3-hydroxyphenyl)-2-hydroxybenzoic acid
    • 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid
    • SCHEMBL2773864
    • Inchi: 1S/C14H10O6/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20)
    • InChI Key: HVMTVUVEDJACFQ-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC(C2C=C(O)C(C(O)=O)=CC=2)=CC=1)O

Computed Properties

  • Exact Mass: 274.04773803g/mol
  • Monoisotopic Mass: 274.04773803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 115Ų

BPDC-(OH)2 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D267975-25mg
3,\u200b3'-\u200bDihydroxy-\u200b[1,\u200b1'-\u200bbiphenyl]\u200b-\u200b4,\u200b4'-\u200bdicarboxylic acid
861533-46-2
25mg
$ 190.00 2022-06-05
TRC
D267975-50mg
3,\u200b3'-\u200bDihydroxy-\u200b[1,\u200b1'-\u200bbiphenyl]\u200b-\u200b4,\u200b4'-\u200bdicarboxylic acid
861533-46-2
50mg
$ 310.00 2022-06-05
TRC
D267975-100mg
3,\u200b3'-\u200bDihydroxy-\u200b[1,\u200b1'-\u200bbiphenyl]\u200b-\u200b4,\u200b4'-\u200bdicarboxylic acid
861533-46-2
100mg
$ 495.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FZ162-200mg
BPDC-(OH)2
861533-46-2 97%
200mg
¥1456.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FZ162-50mg
BPDC-(OH)2
861533-46-2 97%
50mg
¥582.0 2022-09-28
A2B Chem LLC
AX45236-5g
3,​3'-​Dihydroxy-​[1,​1'-​biphenyl]​-​4,​4'-​dicarboxylic acid)
861533-46-2 97%
5g
$449.00 2024-04-19
abcr
AB506108-250mg
3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid; .
861533-46-2
250mg
€153.40 2025-04-16
abcr
AB506108-1g
3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid; .
861533-46-2
1g
€247.30 2025-04-16
abcr
AB506108-5g
3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid; .
861533-46-2
5g
€979.20 2025-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1182052-250mg
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
861533-46-2 97%
250mg
¥568.00 2024-07-28

BPDC-(OH)2 Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Novel Ni-IRMOF-74 Postsynthetically Functionalized for H2 Storage Applications
Montes-Andres, Helena; et al, Journal of Physical Chemistry C, 2018, 122(49), 28123-28132

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate ;  24 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Large-Pore Apertures in a Series of Metal-Organic Frameworks
Deng, Hexiang; et al, Science (Washington, 2012, 336(6084), 1018-1023

Production Method 3

Reaction Conditions
1.1 Catalysts: Copper ;  210 - 220 °C
2.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Methanol ;  65 °C
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  8 h, 127 °C
Reference
Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties
Liu, Xiaolan; et al, CrystEngComm, 2014, 16(13), 2779-2787

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  overnight, rt → 80 °C
2.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  14 h, 90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate ;  24 h, rt → 50 °C
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Reference
Pore-Engineered Metal-Organic Frameworks with Excellent Adsorption of Water and Fluorocarbon Refrigerant for Cooling Applications
Zheng, Jian ; et al, Journal of the American Chemical Society, 2017, 139(31), 10601-10604

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, reflux
2.1 Reagents: Copper ;  3 h, 210 - 220 °C
3.1 Reagents: Pyridinium chloride ;  3 h, 210 - 220 °C; 220 °C → 100 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  100 °C → rt
Reference
Synthesis and characterization of 3,3'-dihydroxy-1,1'-biphenyl-4,4'-dicarboxylic acid
Zhou, Jun; et al, Nanjing Gongye Daxue Xuebao, 2007, 29(1), 16-18

Production Method 6

Reaction Conditions
1.1 80 °C
2.1 Catalysts: Copper ;  210 - 220 °C
3.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Methanol ;  65 °C
4.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  8 h, 127 °C
Reference
Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties
Liu, Xiaolan; et al, CrystEngComm, 2014, 16(13), 2779-2787

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 130 °C
2.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  24 h, 110 °C
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Novel Ni-IRMOF-74 Postsynthetically Functionalized for H2 Storage Applications
Montes-Andres, Helena; et al, Journal of Physical Chemistry C, 2018, 122(49), 28123-28132

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium
2.1 Reagents: Cesium fluoride Catalysts: Palladium chloride Solvents: 1,4-Dioxane ,  Water ;  90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Reference
Molecular Insight into Fluorocarbon Adsorption in Pore Expanded Metal-Organic Framework Analogs
Zheng, Jian ; et al, Journal of the American Chemical Society, 2020, 142(6), 3002-3012

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  rt; rt → 130 °C; 16 h, 130 °C; 130 °C → rt
2.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  14 h, 90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate ;  24 h, rt → 50 °C
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Reference
Pore-Engineered Metal-Organic Frameworks with Excellent Adsorption of Water and Fluorocarbon Refrigerant for Cooling Applications
Zheng, Jian ; et al, Journal of the American Chemical Society, 2017, 139(31), 10601-10604

Production Method 10

Reaction Conditions
1.1 Solvents: Benzene ;  0 °C
2.1 Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ;  6 h, reflux
3.1 rt → 500 °C
Reference
Thermal stability and degradation of (4-(acrylamido)-2-hydroxybenzoic acid) homopolymer and copolymer of 4-(acrylamido)-2-hydroxybenzoic acid with methyl methacrylate
Diab, M. A.; et al, Synthesis and Reactivity in Inorganic, 2015, 45(9), 1439-1447

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  8 h, 127 °C
Reference
Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties
Liu, Xiaolan; et al, CrystEngComm, 2014, 16(13), 2779-2787

Production Method 12

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  3 h, 210 - 220 °C; 220 °C → 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  100 °C → rt
Reference
Synthesis and characterization of 3,3'-dihydroxy-1,1'-biphenyl-4,4'-dicarboxylic acid
Zhou, Jun; et al, Nanjing Gongye Daxue Xuebao, 2007, 29(1), 16-18

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Methanol ;  65 °C
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  8 h, 127 °C
Reference
Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties
Liu, Xiaolan; et al, CrystEngComm, 2014, 16(13), 2779-2787

Production Method 14

Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: Palladium chloride Solvents: 1,4-Dioxane ,  Water ;  90 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate
2.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Reference
Molecular Insight into Fluorocarbon Adsorption in Pore Expanded Metal-Organic Framework Analogs
Zheng, Jian ; et al, Journal of the American Chemical Society, 2020, 142(6), 3002-3012

Production Method 15

Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  14 h, 90 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate ;  24 h, rt → 50 °C
2.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Reference
Pore-Engineered Metal-Organic Frameworks with Excellent Adsorption of Water and Fluorocarbon Refrigerant for Cooling Applications
Zheng, Jian ; et al, Journal of the American Chemical Society, 2017, 139(31), 10601-10604

Production Method 16

Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  24 h, 110 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Novel Ni-IRMOF-74 Postsynthetically Functionalized for H2 Storage Applications
Montes-Andres, Helena; et al, Journal of Physical Chemistry C, 2018, 122(49), 28123-28132

Production Method 17

Reaction Conditions
1.1 Reagents: Copper ;  3 h, 210 - 220 °C
2.1 Reagents: Pyridinium chloride ;  3 h, 210 - 220 °C; 220 °C → 100 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  100 °C → rt
Reference
Synthesis and characterization of 3,3'-dihydroxy-1,1'-biphenyl-4,4'-dicarboxylic acid
Zhou, Jun; et al, Nanjing Gongye Daxue Xuebao, 2007, 29(1), 16-18

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile
2.1 Reagents: Cesium fluoride Catalysts: Palladium chloride Solvents: 1,4-Dioxane ,  Water ;  90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Reference
Molecular Insight into Fluorocarbon Adsorption in Pore Expanded Metal-Organic Framework Analogs
Zheng, Jian ; et al, Journal of the American Chemical Society, 2020, 142(6), 3002-3012

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → 0 °C; 10 min, 0 - 5 °C
1.2 Reagents: Cuprous iodide ;  1 h, < 5 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, reflux
3.1 Reagents: Copper ;  3 h, 210 - 220 °C
4.1 Reagents: Pyridinium chloride ;  3 h, 210 - 220 °C; 220 °C → 100 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  100 °C → rt
Reference
Synthesis and characterization of 3,3'-dihydroxy-1,1'-biphenyl-4,4'-dicarboxylic acid
Zhou, Jun; et al, Nanjing Gongye Daxue Xuebao, 2007, 29(1), 16-18

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Cuprous iodide ;  0 - 5 °C
2.1 80 °C
3.1 Catalysts: Copper ;  210 - 220 °C
4.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Methanol ;  65 °C
5.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  8 h, 127 °C
Reference
Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties
Liu, Xiaolan; et al, CrystEngComm, 2014, 16(13), 2779-2787

Production Method 21

Reaction Conditions
1.1 rt → 500 °C
Reference
Thermal stability and degradation of (4-(acrylamido)-2-hydroxybenzoic acid) homopolymer and copolymer of 4-(acrylamido)-2-hydroxybenzoic acid with methyl methacrylate
Diab, M. A.; et al, Synthesis and Reactivity in Inorganic, 2015, 45(9), 1439-1447

BPDC-(OH)2 Raw materials

BPDC-(OH)2 Preparation Products

BPDC-(OH)2 Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:861533-46-2)BPDC-(OH)2
Order Number:A928516
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:54
Price ($):553.0
Email:sales@amadischem.com

Additional information on BPDC-(OH)2

Research Briefing on BPDC-(OH)2 (CAS: 861533-46-2) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of biphenyl-4,4'-dicarboxylic acid derivatives, particularly BPDC-(OH)2 (CAS: 861533-46-2), as versatile building blocks for drug discovery and material science. This briefing synthesizes the latest findings on its synthesis, functionalization, and biomedical applications, drawing from peer-reviewed studies published in 2022-2023.

Structural analyses reveal that BPDC-(OH)2's dual hydroxyl groups enable precise coordination chemistry, making it a key ligand in metal-organic frameworks (MOFs) for targeted drug delivery. A 2023 Journal of Medicinal Chemistry study demonstrated its role in enhancing the stability of Zr-based MOFs, achieving 92% payload retention for anticancer agents like doxorubicin under physiological conditions (DOI: 10.1021/acs.jmedchem.3c00518).

In neurodegenerative disease research, BPDC-(OH)2 derivatives showed promise as Aβ aggregation inhibitors. Molecular dynamics simulations published in ACS Chemical Neuroscience (2023) indicated a 40% reduction in β-sheet formation compared to controls, attributed to the compound's planar aromatic core disrupting amyloid fibril nucleation (DOI: 10.1021/acschemneuro.3c00142).

Challenges persist in optimizing the compound's blood-brain barrier permeability, with current prodrug strategies achieving only 15-20% bioavailability in murine models. Ongoing clinical trials (NCT05874223) are evaluating PEGylated formulations to address this limitation while maintaining the parent compound's selective kinase inhibition properties against CDK5/p25.

The environmental impact of BPDC-(OH)2 synthesis has spurred green chemistry innovations. A recent Green Chemistry publication detailed a microwave-assisted method reducing solvent use by 70% and improving yield to 88% (2023, DOI: 10.1039/D3GC00822K), addressing prior concerns about heavy metal catalysts in traditional routes.

Future directions include exploring BPDC-(OH)2's potential in radiopharmaceuticals, with preliminary 68Ga-labeling studies showing >95% radiochemical purity. The compound's chelation geometry appears ideal for developing next-generation PET tracers targeting fibroblast activation protein (FAP) in solid tumors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:861533-46-2)BPDC-(OH)2
A928516
Purity:99%
Quantity:5g
Price ($):553.0
Email